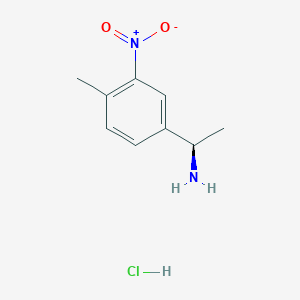

(1R)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride

Descripción general

Descripción

(1R)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the stability and solubility of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride typically involves the nitration of a suitable aromatic precursor followed by reduction and amination steps. The general synthetic route can be summarized as follows:

Nitration: The aromatic precursor, such as toluene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron and hydrochloric acid.

Amination: The resulting amine is then subjected to further reactions to introduce the ethanamine moiety.

Hydrochloride Formation: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(1R)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, iron with hydrochloric acid, and sodium borohydride.

Substitution: Electrophilic substitution reactions typically require reagents such as halogens (chlorine, bromine) and sulfonating agents (sulfuric acid).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or sulfonated aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural features that allow interaction with biological targets.

Antidepressant Activity

Research indicates that (1R)-1-(4-Methyl-3-nitrophenyl)ethanamine; hydrochloride exhibits properties similar to those of known antidepressants. Its mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .

Anti-inflammatory Properties

Studies have shown that this compound can inhibit specific inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. The inhibition of phospholipase A2, an enzyme involved in the inflammatory response, has been highlighted in recent research .

Biochemical Research

The compound is utilized in various biochemical assays to explore cellular mechanisms and drug interactions.

Screening for Drug-Induced Phospholipidosis

In vitro assays using (1R)-1-(4-Methyl-3-nitrophenyl)ethanamine; hydrochloride have been employed to assess the potential for drug-induced phospholipidosis. This condition is characterized by the accumulation of phospholipids within lysosomes and can indicate adverse drug reactions .

Interaction Studies with Cellular Targets

The compound serves as a tool in studying interactions with cellular receptors and enzymes, providing insights into its pharmacodynamics and pharmacokinetics .

Potential Therapeutic Uses

Given its biological activities, (1R)-1-(4-Methyl-3-nitrophenyl)ethanamine; hydrochloride shows promise in several therapeutic areas.

Treatment of Neurological Disorders

Due to its antidepressant-like effects, there is ongoing research into its application for treating various neurological disorders, including depression and anxiety disorders. Its ability to modulate neurotransmitter levels positions it as a candidate for further clinical evaluation .

Role in Pain Management

The anti-inflammatory properties suggest potential applications in pain management therapies, especially for conditions characterized by chronic inflammation .

Case Studies

Mecanismo De Acción

The mechanism of action of (1R)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride would depend on its specific interactions with molecular targets. Generally, aromatic amines can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved would require further experimental investigation.

Comparación Con Compuestos Similares

Similar Compounds

(1R)-1-(4-Methylphenyl)ethanamine: Lacks the nitro group, which may result in different chemical and biological properties.

(1R)-1-(3-Nitrophenyl)ethanamine: The position of the nitro group is different, which can affect the compound’s reactivity and interactions.

(1R)-1-(4-Methyl-3-nitrophenyl)propanamine: The length of the carbon chain is different, which can influence the compound’s solubility and biological activity.

Uniqueness

(1R)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological interactions compared to similar compounds.

Actividad Biológica

(1R)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride, also known as a derivative of 4-methyl-3-nitroaniline, has garnered attention for its potential biological activities. This compound belongs to a class of amines that have been studied for various pharmacological effects, including neuroactivity and potential therapeutic applications. This article aims to consolidate the current understanding of the biological activity of this compound, supported by diverse research findings and case studies.

The molecular formula for this compound is C9H12ClN3O2, with a molecular weight of 219.76 g/mol. The compound features a nitro group and an amine group which are crucial for its biological interactions.

The mechanism of action for this compound involves its interaction with various receptors and enzymes. It is hypothesized that the compound may modulate neurotransmitter systems, particularly in the central nervous system (CNS), by binding to specific G-protein coupled receptors (GPCRs). This interaction could lead to downstream effects such as altered neuronal excitability or neurotransmitter release.

Neuropharmacological Effects

Research indicates that similar compounds have shown promise in modulating neuropharmacological pathways. For instance, derivatives of nitrophenyl ethanamines have been investigated for their potential as cognitive enhancers and in the treatment of neurological disorders such as depression and anxiety .

Anticancer Activity

A study demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in proliferation and apoptosis pathways. In vitro studies indicated significant activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines, with IC50 values suggesting potent anticancer properties .

Anti-inflammatory Properties

Compounds in this class have also been explored for anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX-1 and COX-2). This suggests a dual role in both neuroprotection and inflammation modulation .

Case Studies

Propiedades

IUPAC Name |

(1R)-1-(4-methyl-3-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-6-3-4-8(7(2)10)5-9(6)11(12)13;/h3-5,7H,10H2,1-2H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPQFUQEUKGUPD-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H](C)N)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.